2,5-Pyrrolidinedione, 3-[[2-(3-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyphenyl and phenyl groups, and the final coupling reactions. Common reagents used in these steps include various amines, aldehydes, and diazonium salts. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophiles employed.
Scientific Research Applications
3-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms.
Heparinoid: A compound with structures similar to heparin, used for its anticoagulant properties.
Uniqueness
3-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactions and applications. Its potential in various fields, including medicinal chemistry and materials science, sets it apart from other similar compounds.
Properties
CAS No. |
1040868-44-7 |
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Molecular Formula |
C25H24N4O3 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[2-(3-methoxyphenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H24N4O3/c1-32-22-9-5-6-18(16-22)14-15-26-23-17-24(30)29(25(23)31)21-12-10-20(11-13-21)28-27-19-7-3-2-4-8-19/h2-13,16,23,26H,14-15,17H2,1H3 |
InChI Key |
KMCTWWGKPPMAFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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